ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate
Description
Ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate (molecular formula: C₁₄H₂₂O₄S, average mass: 286.386 g/mol) is a sulfur-containing cyclohexane derivative characterized by a 4,6-dioxocyclohexane core, an ethyl carboxylate ester, and a 2-(ethylthio)propyl substituent .
Properties
IUPAC Name |
ethyl 2-(2-ethylsulfanylpropyl)-4,6-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-4-18-14(17)13-10(6-9(3)19-5-2)7-11(15)8-12(13)16/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLFSJUSABJKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)CC1=O)CC(C)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate (CAS No. 90498-50-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
This compound features a cyclohexane ring with two carbonyl groups and an ethylthio substituent. Its molecular formula is , with a molecular weight of approximately 286.387 g/mol. The predicted boiling point is around 417.8°C, and it has a density of approximately 1.123 g/cm³ .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis .
Antioxidant Activity
In vitro assays demonstrate that this compound possesses antioxidant properties, effectively scavenging free radicals. The compound's ability to reduce oxidative stress markers in cultured cells suggests potential applications in preventing oxidative damage associated with chronic diseases .
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory conditions .
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as an alternative antimicrobial agent .
Investigation into Antioxidant Mechanisms
Another research effort focused on the antioxidant mechanisms of this compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, researchers found that this compound exhibited a dose-dependent reduction in DPPH radical concentration, supporting its role as a potent antioxidant .
Summary of Biological Activities
Scientific Research Applications
Role in Herbicide Synthesis
One of the primary applications of ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate is as a crucial intermediate in the production of cyclohexanedione oxime herbicides. These herbicides are vital for controlling various grass weeds in agricultural settings. The synthesis process typically involves the following steps:
- Reaction with Hydroxylamines : The compound reacts with different hydroxylamine derivatives to introduce oxime functionalities. This transformation is conducted under mild conditions to ensure selectivity and minimize side reactions.
- Formation of Herbicides : The resulting cyclohexanedione oxime derivatives exhibit herbicidal activity by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants.
Case Studies and Research Findings
Several studies highlight the effectiveness of herbicides synthesized from this compound:
- Efficacy Against Grass Weeds : Herbicides derived from this compound, such as clethodim and sethoxydim, have been shown to effectively control a wide range of grass weeds in various crops, including soybeans and corn. Their selective action allows for the protection of broadleaf crops while targeting undesirable grass species.
- Environmental Impact : Research indicates that these herbicides possess relatively favorable environmental profiles compared to traditional herbicides, making them valuable tools in integrated weed management practices.
Summary Table of Key Applications
| Application Area | Description |
|---|---|
| Herbicide Synthesis | Intermediate for cyclohexanedione oxime herbicides |
| Target Weeds | Effective against various grass weeds |
| Mechanism of Action | Inhibits acetyl-CoA carboxylase (ACCase), disrupting fatty acid biosynthesis |
| Environmental Profile | Relatively favorable compared to conventional herbicides |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (e.g., sulfur-containing substituents, cyclohexane/cyclohexenone cores) or applications (e.g., herbicides, insecticides).
Cyclohexanecarboxylates and Cyclohexenone Derivatives
(a) 2-[1-[[[(2E)-3-Chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one
- Structure: Features a cyclohexenone ring with a 3-hydroxy group, an ethylthio propyl chain, and a chloroallyl oxime substituent.
- Application : Herbicidal activity (mentioned in the Safety Data Sheet for Centurion Emulsifiable Concentrate).
- Toxicity : EC₅₀ (72 h) of 11.4 mg/L for Scenedesmus quadricauda (algae growth inhibition) and LC₅₀ (48 h) of 20.2 mg/L for Daphnia magna .
- Comparison: The dioxocyclohexane core in the target compound may confer greater electron deficiency compared to the hydroxycyclohexenone in this analog, altering reactivity or binding interactions. The absence of a chloroallyl group in the target compound likely reduces environmental persistence and toxicity .
(b) Sethoxydim
- Structure: 2-[1-(Ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (C₁₇H₂₈NO₄S) .
- Application : Post-emergence herbicide inhibiting acetyl-CoA carboxylase in grasses.
- Comparison: Both compounds share the 2-(ethylthio)propyl substituent, which enhances lipophilicity and membrane permeability. However, sethoxydim’s ethoxyimino group and hydroxycyclohexenone core are critical for its herbicidal activity, a feature absent in the target compound .
Sulfur-Containing Organophosphates
(a) Demeton (Systox)
- Structure : Mixture of O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate and O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate (C₈H₁₉O₃PS₂) .
- Application : Systemic insecticide/acaricide.
- Toxicity: High acute toxicity (organophosphate class), inhibiting acetylcholinesterase.
- Comparison: While both compounds contain ethylthioalkyl chains, demeton’s phosphorothioate group is central to its neurotoxic activity. The target compound’s carboxylate ester and non-phosphorus backbone likely result in lower mammalian toxicity .
Hexachlorocyclohexane (HCH) Isomers
- Structures : Chlorinated cyclohexanes (e.g., γ-HCH, CAS 608-73-1) with varying chlorine substituents .
- Application: Historic use as insecticides (now restricted due to environmental persistence).
- HCHs’ stereochemical complexity (multiple isomers) also complicates their environmental behavior compared to the non-chiral target compound .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What spectroscopic and chromatographic techniques are recommended for structural elucidation of ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to assign signals for the cyclohexane ring, ethylthio propyl chain, and ester groups. Coupling constants can confirm stereochemical configurations.
- Infrared Spectroscopy (IR): Identify carbonyl stretches (4,6-dioxo groups at ~1700-1750 cm) and thioether C-S bonds (~600-700 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHOS, exact mass 286.1239) .
- Chromatography: HPLC or GC with a polar stationary phase (e.g., C18) and UV detection (λ = 254 nm) ensures purity. Reference standards from databases like ChemSpider (ID: 2112262) are critical .
Advanced: How can density functional theory (DFT) predict the reactivity of the dioxocyclohexane ring in this compound?
Answer:
- DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution. Focus on the electrophilic nature of the 4,6-diketo groups and nucleophilic sites on the cyclohexane ring.
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict reactivity toward nucleophilic or electrophilic agents.
- Transition State Modeling: Simulate ring-opening reactions or keto-enol tautomerization pathways. Cross-validate with experimental kinetics data (e.g., reaction rates under acidic/basic conditions) .
Basic: What synthetic routes are reported for this compound, and how are yields optimized?
Answer:
- Key Steps:
- Cyclohexane Ring Formation: Claisen or Dieckmann condensation of ethyl acetoacetate derivatives to form the 4,6-dioxo backbone.
- Alkylation: Introduce the 2-(ethylthio)propyl group via nucleophilic substitution (e.g., using 2-(ethylthio)propyl bromide under basic conditions).
- Optimization:
Advanced: How can conflicting ecotoxicological data for structurally related compounds (e.g., sethoxydim) be resolved?
Answer:
- Case Study: Sethoxydim (EC = 11.4 mg/L for Scenedesmus quadricauda vs. LC = 20.2 mg/L for Daphnia magna) shows species-specific sensitivity .
- Strategies:
- Cross-Species Testing: Compare toxicity across trophic levels (algae, crustaceans, fish).
- QSAR Modeling: Relate logP and electrophilicity indices (e.g., ELUMO) to toxicity endpoints.
- Metabolite Profiling: Identify degradation products (e.g., via LC-MS/MS) that may contribute to toxicity discrepancies .
Advanced: What experimental approaches elucidate the ethylthio propyl group's role in biological target interactions?
Answer:
- Molecular Docking: Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Compare binding affinities with analogs lacking the ethylthio group.
- In Vitro Assays: Test inhibitory activity against acetylcholinesterase (AChE) or glutathione-S-transferase (GST) to assess thioether-mediated interactions.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm hydrophobic or π-S interactions .
Basic: What stability studies are essential for this compound under varying conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC (retention time shifts). Acidic conditions may hydrolyze the ester group.
- Thermal Stability: Heat at 40–80°C for 48h. Use TGA/DSC to detect melting points or decomposition.
- Light Sensitivity: Expose to UV (254 nm) and assess photodegradation products with LC-MS .
Advanced: How are stereochemical ambiguities resolved if isomeric forms are suspected?
Answer:
- X-ray Crystallography: Single-crystal analysis confirms absolute configuration (e.g., compare with CCDC-deposited structures of similar cyclohexanecarboxylates).
- Chiral Chromatography: Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers.
- Vibrational Circular Dichroism (VCD): Differentiate diastereomers by comparing experimental and DFT-simulated VCD spectra .
Basic: What analytical methods ensure batch-to-batch purity for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
